2,8-Bis(trifluoromethyl)-2'-(2-pyridyl)-4-quinolineacetonitrile
Overview
Description
2,8-Bis(trifluoromethyl)-2’-(2-pyridyl)-4-quinolineacetonitrile is a complex organic compound that features a quinoline core with trifluoromethyl and pyridyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(trifluoromethyl)-2’-(2-pyridyl)-4-quinolineacetonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide and a suitable catalyst.
Attachment of the Pyridyl Group: The pyridyl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridyl boronic acid and a palladium catalyst.
Formation of the Acetonitrile Group: The acetonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2,8-Bis(trifluoromethyl)-2’-(2-pyridyl)-4-quinolineacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and acetonitrile groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2,8-Bis(trifluoromethyl)-2’-(2-pyridyl)-4-quinolineacetonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used as a fluorescent probe in biological imaging and diagnostic applications.
Industrial Applications: It is explored for use in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,8-Bis(trifluoromethyl)-2’-(2-pyridyl)-4-quinolineacetonitrile depends on its application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Material Science: In electronic applications, the compound’s mechanism involves the transfer of electrons or holes, contributing to its semiconducting properties.
Comparison with Similar Compounds
Similar Compounds
- 2,8-Bis(trifluoromethyl)-4-quinolinecarboxylic acid
- 2,8-Bis(trifluoromethyl)-4-quinolinecarboxamide
- 2,8-Bis(trifluoromethyl)-4-quinolineethanol
Uniqueness
2,8-Bis(trifluoromethyl)-2’-(2-pyridyl)-4-quinolineacetonitrile is unique due to the presence of both trifluoromethyl and pyridyl groups, which impart distinct electronic and steric properties. These features make it particularly suitable for applications requiring specific electronic characteristics and molecular interactions.
Properties
IUPAC Name |
2-[2,8-bis(trifluoromethyl)quinolin-4-yl]-2-pyridin-2-ylacetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F6N3/c19-17(20,21)13-5-3-4-10-11(8-15(18(22,23)24)27-16(10)13)12(9-25)14-6-1-2-7-26-14/h1-8,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAXLPSKVMAJSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C#N)C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F6N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701003064 | |
Record name | [2,8-Bis(trifluoromethyl)quinolin-4-yl](pyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701003064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83012-12-8 | |
Record name | α-2-Pyridinyl-2,8-bis(trifluoromethyl)-4-quinolineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83012-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,2-Pyridyl-2,8-bis(trifluoromethyl)quinoline-4-acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083012128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2,8-Bis(trifluoromethyl)quinolin-4-yl](pyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701003064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,2-pyridyl-2,8-bis(trifluoromethyl)quinoline-4-acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.825 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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